7,7-Difluoro-2-azaspiro[4.5]decane
Description
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
7,7-difluoro-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(6-9)4-5-12-7-8/h12H,1-7H2 |
InChI Key |
KFJBFGNJPGEYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CC(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-azaspiro[4.5]decane typically involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of copper catalysts and difluoroalkylation techniques are central to the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7,7-Difluoro-2-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs of 7,7-Difluoro-2-azaspiro[4.5]decane include:
| Compound Name | CAS Number | Key Features | Similarity Score |
|---|---|---|---|
| 8,8-Difluoro-2-azaspiro[4.5]decane HCl | 1780964-59-1 | Fluorine at 8-position; hydrochloride salt | 0.88 |
| 1,1-Difluoro-5-azaspiro[2.4]heptane | 1215166-77-0 | Smaller spiro[2.4] core; 5-aza ring | 0.97 |
| 2-Azaspiro[4.5]decane-8-carboxylic acid | 1363381-87-6 | Carboxylic acid substituent at 8-position | N/A |
Key Observations :
- Fluorine Positioning: The 7,7-difluoro substitution in the target compound contrasts with 8,8-difluoro derivatives.
- Ring Size and Strain : The spiro[4.5]decane core (six- and five-membered rings) offers lower ring strain compared to spiro[2.4]heptane analogs, which may enhance synthetic accessibility and stability .
- Functional Groups : Carboxylic acid derivatives (e.g., 1363381-87-6) introduce polarity, affecting solubility and pharmacokinetics compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
